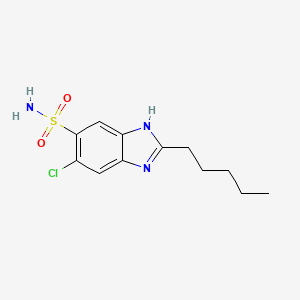
5-Chloro-2-pentyl-1H-benzimidazole-6-sulfonamide
Katalognummer B8599582
Molekulargewicht: 301.79 g/mol
InChI-Schlüssel: LJZVGANTTPQISJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04420487
Procedure details


To 50 ml of 4 N hydrochloric acid containing 11.8 g of 2-amino-4-chloro-5-sulfamylaniline was added 9.2 g of hexanoic acid and the suspension refluxed for 6 hours. Concentration in vacuo provided a solid which was then slowly added with stirring to 100 ml of 38% ammonium hydroxide. After collecting the solid by filtration, the precipitate was added to 400 ml of methanol and the suspension brought to a boil. Charcoal was then added and the mixture filtered through filter paper, cooled, and filtered through Celite. Concentration in vacuo gave brown crystals which upon recrystallization from acetonitrile provided 2.6 g of product, mp 183°-185°.



Identifiers


|
REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:9]=[C:8]([Cl:10])[C:7]([S:11](=[O:14])(=[O:13])[NH2:12])=[CH:6][C:4]=1[NH2:5].[C:15](O)(=O)[CH2:16][CH2:17][CH2:18][CH2:19][CH3:20]>[OH-].[NH4+]>[Cl:10][C:8]1[C:7]([S:11](=[O:13])(=[O:14])[NH2:12])=[CH:6][C:4]2[NH:5][C:15]([CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[N:2][C:3]=2[CH:9]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(N)C=C(C(=C1)Cl)S(N)(=O)=O
|
|
Name
|
|
|
Quantity
|
9.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCC)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[NH4+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the suspension refluxed for 6 hours
|
|
Duration
|
6 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided a solid which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then slowly added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After collecting the solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the precipitate was added to 400 ml of methanol
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Charcoal was then added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
through filter paper
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Concentration in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave brown crystals which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
upon recrystallization from acetonitrile
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC2=C(NC(=N2)CCCCC)C=C1S(N)(=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

